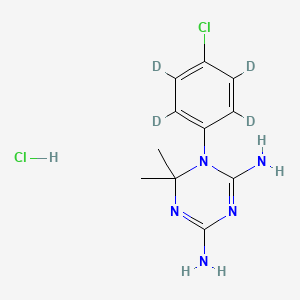
Cycloguanil-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloguanil-d4 hydrochloride is a synthetic drug used in the laboratory for various scientific research applications. It is a derivative of the antifolate drug cycloguanil, which is used to treat malaria. Cycloguanil-d4 hydrochloride has been used to study a variety of biochemical and physiological processes and has been found to be effective in a number of laboratory experiments.
Applications De Recherche Scientifique
Cycloguanil-d4 hydrochloride has been used in a variety of scientific research applications. It has been used to study the enzymatic activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It has also been used to study the inhibition of dihydrofolate reductase by other drugs and compounds. In addition, cycloguanil-d4 hydrochloride has been used to study the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis.
Mécanisme D'action
Cycloguanil-d4 hydrochloride works by inhibiting the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folates. It does this by binding to the enzyme and preventing it from catalyzing the reaction that produces folates. In addition, cycloguanil-d4 hydrochloride also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cycloguanil-d4 hydrochloride have been studied in various laboratory experiments. It has been found to inhibit the activity of dihydrofolate reductase, which is involved in the biosynthesis of folates. In addition, it has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis. It has also been found to have anti-inflammatory and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using cycloguanil-d4 hydrochloride in laboratory experiments is its ability to inhibit the activity of dihydrofolate reductase and thymidylate synthase. This makes it useful for studying the biochemical and physiological effects of these enzymes. However, there are some limitations to using cycloguanil-d4 hydrochloride in laboratory experiments. It can be difficult to obtain a pure sample of the compound, and it is also expensive. In addition, it is not very stable and has a short shelf life.
Orientations Futures
There are many potential future directions for the use of cycloguanil-d4 hydrochloride in scientific research. One potential future direction is to further explore its potential anti-inflammatory and anti-bacterial effects. It could also be used to study the inhibition of other enzymes involved in the biosynthesis of folates and DNA synthesis. In addition, it could be used to study the effects of other drugs and compounds on dihydrofolate reductase and thymidylate synthase. Finally, it could be used to study the effects of cycloguanil-d4 hydrochloride on other biochemical and physiological processes.
Méthodes De Synthèse
Cycloguanil-d4 hydrochloride is synthesized by reacting cycloguanil and 4-chloro-1-methylpiperazine in aqueous dimethylformamide (DMF) and sodium bicarbonate. The reaction is carried out at room temperature, and the resulting solution is purified by column chromatography. The purified product is then recrystallized from aqueous acetonitrile, yielding cycloguanil-d4 hydrochloride.
Propriétés
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAPRKJJUXEIE-HGSONKNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)
![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)
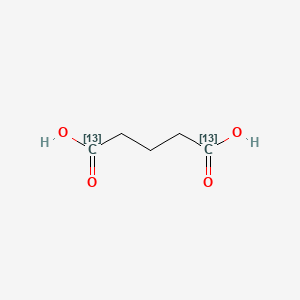
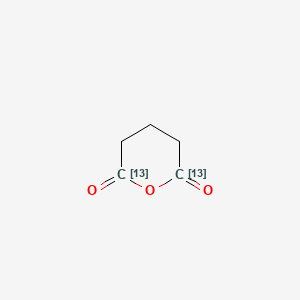
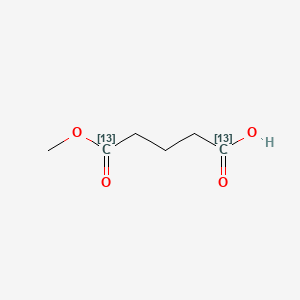
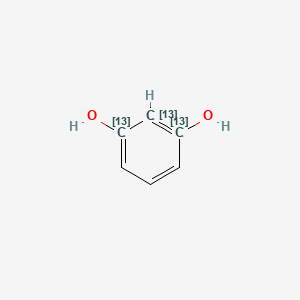

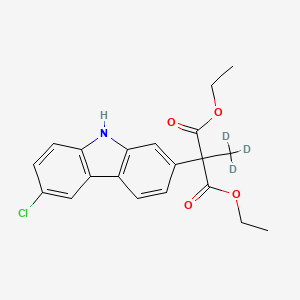
![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
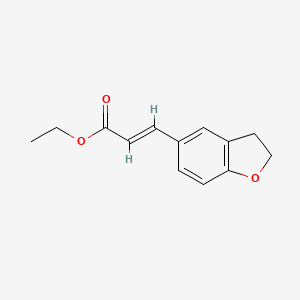
![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)